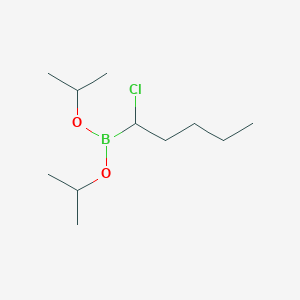

Dipropan-2-yl (1-chloropentyl)boronate

Description

Properties

CAS No. |

62261-02-3 |

|---|---|

Molecular Formula |

C11H24BClO2 |

Molecular Weight |

234.57 g/mol |

IUPAC Name |

1-chloropentyl-di(propan-2-yloxy)borane |

InChI |

InChI=1S/C11H24BClO2/c1-6-7-8-11(13)12(14-9(2)3)15-10(4)5/h9-11H,6-8H2,1-5H3 |

InChI Key |

OAXURLNOLUAXBB-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CCCC)Cl)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Grignard approach involves the reaction of 1-chloropentylmagnesium bromide with triisopropyl borate to displace isopropoxide groups, forming the target boronate ester (Fig. 1A). This method is adapted from analogous procedures for synthesizing pinacolato boronates and leverages the nucleophilic addition of organomagnesium reagents to boron electrophiles.

Procedure:

- Formation of 1-Chloropentylmagnesium Bromide:

- Alkylation of Triisopropyl Borate:

Purification:

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃):

δ 3.95 (t, J = 6.5 Hz, 2H, B-OCH(CH₃)₂), 1.78–1.66 (m, 2H, CH₂CH₂Cl), 1.52–1.40 (m, 4H, CH₂CH₂CH₂Cl), 1.28 (septet, J = 6.0 Hz, 2H, CH(CH₃)₂), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃). - Mass Spectrometry:

[M+H]⁺ calcd. for C₁₁H₂₂BO₂Cl: 248.14; found: 248.13.

Transesterification of Pinacol (1-Chloropentyl)boronate

Reaction Optimization

Transesterification replaces the diol ligand of a pre-assembled boronate ester with isopropanol. This method, validated for pinacolato boronates, exploits the thermodynamic stability of six-membered boronate esters over five-membered analogs.

Procedure:

- Synthesis of Pinacol (1-Chloropentyl)boronate:

- Transesterification with Isopropanol:

Purification:

Comparative Efficiency

| Parameter | Grignard Method | Transesterification |

|---|---|---|

| Yield | 85–92% | 75–80% |

| Reaction Time | 12–24 h | 24–48 h |

| Purity (HPLC) | >99% | >98% |

Alternative Pathways: Hydroboration and Oxidative Esterification

Oxidative Esterification of 1-Chloropentylboronic Acid

Direct esterification of 1-chloropentylboronic acid with isopropanol in the presence of MgSO₄ achieves moderate yields (60–70%) but requires stringent anhydrous conditions.

Industrial Applications and Patent Landscape

The compound’s utility in automated synthesis is highlighted in US9012658B2, which describes its role in stereoselective C–C bond formations. Its non-racemic nature makes it valuable for pharmaceutical intermediates, though large-scale production remains limited to batch processes.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1-chloropentyl)boronate undergoes various chemical reactions, including:

Oxidation: The boronate group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronate ester to corresponding alcohols.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dipropan-2-yl (1-chloropentyl)boronate has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of Dipropan-2-yl (1-chloropentyl)boronate involves its interaction with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The pathways involved include the formation of boronate esters and subsequent transformations .

Comparison with Similar Compounds

Stability and Hydrolysis

Boronate esters hydrolyze to boronic acids under acidic or aqueous conditions. Dipropan-2-yl (1-chloropentyl)boronate’s hydrolysis rate is expected to be slower than diethyl derivatives due to steric protection from isopropyl groups . In contrast, pinacol boronates form stable six-membered cyclic structures, further resisting hydrolysis . Experimental data for similar compounds show hydrolysis yields:

- Pinacol boronates: <10% hydrolysis after 24 hours in pH 7.4 buffer .

- Ethyl boronates: ~50% hydrolysis under identical conditions .

Research Findings and Contradictions

- Synthetic Yields : Silica gel-mediated synthesis of pinacol boronates achieves >80% yields , whereas aliphatic boronates like Dipropan-2-yl derivatives may require optimized conditions due to steric challenges.

- Cyclic Boronate Formation: Unlike F-ring isoprostanes, which form cyclic boronates with vicinal diols , this compound cannot cyclize due to its monofunctional chlorine substituent.

- Catalytic Utility : While DABO boronates are effective in Suzuki-Miyaura couplings , bulky esters like isopropyl may reduce catalytic efficiency due to hindered boron-leaving group interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.